molecular formula C20H31N5O B6448356 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrimidine CAS No. 2549032-82-6

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrimidine

Cat. No.: B6448356
CAS No.: 2549032-82-6
M. Wt: 357.5 g/mol
InChI Key: LYVMHWOQPGUNOF-UHFFFAOYSA-N
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Description

The compound 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrimidine is a pyrimidine derivative featuring a 6-methyl substituent on the pyrimidine ring and a complex piperidin-1-yl-ether moiety at position 2. This moiety includes a but-2-yn-1-yl linker conjugated to a 4-ethylpiperazine group, which introduces both rigidity (via the alkyne spacer) and tertiary amine functionality.

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-3-23-11-13-24(14-12-23)8-4-5-15-26-19-6-9-25(10-7-19)20-16-18(2)21-17-22-20/h16-17,19H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVMHWOQPGUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrimidine and heterocyclic derivatives, focusing on structural motifs, synthetic pathways, and inferred biological relevance.

Core Pyrimidine Derivatives

Compound Name Substituents at Pyrimidine Positions Key Structural Features Reference
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Position 4: Piperidin-1-yl
Position 6: Methyl
Lacks the extended ethoxy-piperazine chain. Simplicity may enhance synthetic accessibility but reduce target specificity. Crystallographic data confirm planar pyrimidine ring geometry .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Position 6: Piperazine-sulfonyl group
Position 2: Benzoimidazole
Incorporates a sulfonyl-piperazine group, enhancing solubility and potential kinase inhibitory activity. The thienopyrimidine core differs from the target compound’s pyrimidine scaffold .
Pyrimidine Derivatives with Piperazine/piperidine Linkers (e.g., EP 2402347 A1) Variable substitutions at positions 2, 4, and 6 Common use of morpholine, piperazine, or piperidine groups for solubility and binding affinity. Ethylpiperazine substituents (as in the target compound) are noted in patent literature for optimizing pharmacokinetic profiles .

Substituent-Specific Comparisons

  • Piperazine vs. Piperidine Moieties :

    • Piperazine derivatives (e.g., 7-(4-ethylpiperazin-1-yl) in EP 2402347 A1) often exhibit enhanced solubility and metabolic stability compared to piperidine analogues due to increased hydrogen-bonding capacity .
    • The target compound’s 4-ethylpiperazine group may confer similar advantages over simpler piperidin-1-yl derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • This contrasts with flexible propoxy or methylene linkers in analogues such as 3-(piperidin-1-yl)propan-1-ol derivatives .

Research Findings and Implications

Pharmacological Potential

  • While direct data for the target compound are unavailable, structurally related pyrimidines with piperazine/piperidine groups show activity against kinases (e.g., mTOR, PI3K) and receptors (e.g., serotonin, dopamine) .
  • The ethylpiperazine substituent in the target compound aligns with trends in optimizing CNS permeability and metabolic stability, as seen in patented derivatives .

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